Benzonitrile, 2-(1-bromo-2-oxopropyl)-4-ethyl-
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Overview
Description
Benzonitrile, 2-(1-bromo-2-oxopropyl)-4-ethyl- is an organic compound characterized by the presence of a benzonitrile group substituted with a 1-bromo-2-oxopropyl and an ethyl group
Preparation Methods
The synthesis of Benzonitrile, 2-(1-bromo-2-oxopropyl)-4-ethyl- typically involves the bromination of 4-(2-oxopropyl)benzonitrile. One common method includes the addition of bromine in dichloromethane to 4-(2-oxopropyl)benzonitrile at room temperature. The reaction mixture is stirred, washed with brine, dried over magnesium sulfate, and the solvent is removed under reduced pressure to yield the desired compound .
Chemical Reactions Analysis
Benzonitrile, 2-(1-bromo-2-oxopropyl)-4-ethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bromine, dichloromethane, and magnesium sulfate.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of Benzonitrile, 2-(1-bromo-2-oxopropyl)-4-ethyl- involves its interaction with molecular targets through its functional groups. The bromine atom and the oxopropyl group play crucial roles in its reactivity and interactions with other molecules. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Benzonitrile, 2-(1-bromo-2-oxopropyl)-4-ethyl- can be compared with similar compounds such as:
4-(2-Oxopropyl)benzonitrile: Lacks the bromine atom, resulting in different reactivity.
2-(1-Bromo-2-oxopropyl)-4-(methylsulfanyl)benzonitrile: Contains a methylsulfanyl group instead of an ethyl group, leading to variations in chemical properties and applications.
This compound’s unique combination of functional groups makes it distinct and valuable for various scientific and industrial applications.
Properties
CAS No. |
1803713-43-0 |
---|---|
Molecular Formula |
C12H12BrNO |
Molecular Weight |
266.13 g/mol |
IUPAC Name |
2-(1-bromo-2-oxopropyl)-4-ethylbenzonitrile |
InChI |
InChI=1S/C12H12BrNO/c1-3-9-4-5-10(7-14)11(6-9)12(13)8(2)15/h4-6,12H,3H2,1-2H3 |
InChI Key |
VZGLWQFMISFEMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)C#N)C(C(=O)C)Br |
Origin of Product |
United States |
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